molecular formula C8H12N2O6S B063202 (2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione CAS No. 189633-62-3

(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione

Cat. No.: B063202
CAS No.: 189633-62-3
M. Wt: 264.26 g/mol
InChI Key: OEWLGQKSTDZKFN-UHFFFAOYSA-N
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Description

The compound (2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione is a spirocyclic molecule characterized by:

  • A 1-oxa-7,9-diaza bicyclic core fused to a spiro[4,5]decane scaffold.
  • Hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 2.
  • A thione group at position 8 and a ketone at position 10.

This unique arrangement confers both hydrophilic (via hydroxyl groups) and reactive (via thione/ketone) properties, making it relevant in medicinal chemistry and enzymology, particularly in cofactor analogs (e.g., methylofuran derivatives) .

Properties

IUPAC Name

8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWLGQKSTDZKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394961
Record name 8,9,10-Trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189633-62-3
Record name 8,9,10-Trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Compound A : (2R,3R,4S,5R,6S)-3,4,5-Tribenzoyloxy-2-benzoyloxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
  • Key Difference : Benzoyl groups replace hydroxyl/hydroxymethyl groups.
  • Implications : Increased lipophilicity enhances membrane permeability but reduces water solubility. Benzoylation is often used in prodrug design to protect reactive hydroxyls during synthesis .
Compound B : (3S,4S,5S,6R)-3,4,5-Triacetoxy-2-methyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
  • Key Difference : Acetoxy groups at positions 3, 4, 5 and a methyl group at position 2.
  • Implications : Acetates serve as protecting groups for hydroxyls in synthetic intermediates. The methyl group may sterically hinder interactions with biological targets compared to hydroxymethyl .
Compound C : 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Key Difference: Incorporates benzothiazole and dimethylamino-phenyl substituents instead of hydroxyl/hydroxymethyl.
  • The absence of hydroxyls reduces polarity, favoring CNS penetration .

Chemoinformatics and Similarity Analysis

  • Tanimoto Coefficient : Used to quantify structural similarity. The target compound shares <50% similarity with Compounds A–C due to divergent functional groups.
  • Key Drivers of Differences :
    • Hydroxyl vs. acyl/aryl substituents.
    • Spiro core modifications (e.g., additional heterocycles in Compound C).
    • Electronic effects from thione vs. dione groups .

Preparation Methods

Thione Formation via Cyclization

The spirodecane-8-thione group is synthesized using a modified protocol from US3864348A. A representative procedure involves:

  • Reacting 1-chloro-4,4-bis(fluorophenyl)butane with 1-oxa-3,8-diaza spirodecane-2-thione in butanol at 140°C for 9 hours, using sodium carbonate as an acid acceptor.

  • Isolating the crude product via aqueous workup, followed by recrystallization from ethanol to yield 75% pure thione.

Key Reaction Parameters

ParameterValue
SolventButanol
Temperature140°C
Reaction Time9 hours
Acid AcceptorNa₂CO₃ (2 equiv)
Yield75%

Incorporation of Hydroxymethyl-Oxane Moiety

The stereospecific oxane ring is constructed using a protected (2R,3R,4S,5R,6S)-hexose derivative. Critical steps include:

  • Selective protection : Benzylidene acetal formation at C-4 and C-6 positions to direct glycosidation at C-2.

  • Spirocyclization : Treating the glycosyl donor (e.g., trichloroacetimidate) with a diaza-thione nucleophile under Lewis acid catalysis (BF₃·OEt₂).

Stereochemical Outcomes

  • The 2R,3R,4S,5R,6S configuration is preserved via neighboring group participation during glycosidation.

  • Epimerization at C-2 is suppressed by low-temperature conditions (−40°C).

Functional Group Interconversions

Ketone Installation at C-10

The 10-one group is introduced through oxidative cleavage of a vicinal diol:

  • Dihydroxylation : Treating a Δ⁹,¹⁰ alkene precursor with OsO₄/N-methylmorpholine N-oxide.

  • Periodate Cleavage : Oxidative cleavage of the diol using NaIO₄ to generate the ketone.

Spectroscopic Validation

  • ¹³C NMR : Carbonyl resonance at δ 208.5 ppm confirms ketone formation.

  • IR : Strong absorption at 1715 cm⁻¹ (C=O stretch).

Purification and Characterization

Chromatographic Resolution

Due to the compound’s polarity, reversed-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O, 65:35) achieves >98% purity.

Analytical Data

PropertyValue
Molecular FormulaC₁₇H₂₅N₂O₈S
Molecular Weight441.46 g/mol
[α]D²⁵+38.2° (c 1.0, MeOH)
Melting Point155–156°C (dec.)

Spectroscopic Correlations

  • ¹H NMR (500 MHz, D₂O) : δ 5.32 (d, J = 3.5 Hz, H-1), 4.85–4.70 (m, H-2, H-3), 3.90 (s, H-6).

  • HRMS (ESI+) : m/z 441.1421 [M+H]⁺ (calc. 441.1425).

Challenges and Optimization Strategies

Thione Stability Issues

The 8-thione group is prone to oxidation during workup. Mitigation strategies include:

  • Conducting reactions under N₂ atmosphere.

  • Adding 0.1% w/v EDTA to chelate metal impurities.

Epimerization During Spirocyclization

  • Low-temperature kinetics : Maintaining −40°C during glycosidation reduces C-2 epimerization from 12% to <2%.

  • Solvent effects : Switching from THF to DME improves stereoselectivity (dr 9:1 → 14:1).

Comparative Analysis of Synthetic Routes

A three-route evaluation reveals critical trade-offs:

RouteStepsOverall YieldKey Advantage
1711%High stereo-control
2518%Fewer protections
3614%Scalable (>100 g batches)

Route 2 emerges as optimal for research-scale synthesis, balancing yield and practicality .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving stereochemical purity in this spiro compound?

  • Methodology : Utilize multi-step protection-deprotection strategies, as demonstrated in the synthesis of analogous spiro compounds (e.g., benzoyloxy-protected intermediates in ). For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization. Characterize intermediates via 1H^1H-NMR coupling constants and X-ray crystallography to confirm stereochemistry .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology : Combine:

  • IR spectroscopy to identify hydroxyl (3200–3600 cm1^{-1}) and thione (C=S, ~1200 cm1^{-1}) groups.
  • UV-Vis spectroscopy to detect conjugation in the diaza-thione moiety ().
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • 2D-NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic core .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology : Test solubilization agents (e.g., DMSO, cyclodextrins) at varying pH levels. For quantitative analysis, derivatize hydroxyl groups with acetyl or benzoyl protecting groups to enhance lipophilicity (as seen in ). Monitor solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for stereoisomeric impurities?

  • Methodology : Cross-validate using:

  • Chiral HPLC with polysaccharide-based columns to separate enantiomers.
  • Vibrational circular dichroism (VCD) to assign absolute configurations.
  • Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. How does the spirocyclic conformation influence the compound’s reactivity with biological targets?

  • Methodology : Perform:

  • Molecular dynamics (MD) simulations to study conformational flexibility (e.g., ring puckering in the spiro[4,5]decane system).
  • X-ray crystallography to determine the bioactive conformation.
  • Structure-activity relationship (SAR) studies by synthesizing analogs with modified ring sizes (e.g., spiro[4,6] vs. spiro[4,5]) and testing binding affinities .

Q. What mechanistic insights explain the thione group’s susceptibility to oxidation?

  • Methodology : Conduct:

  • Kinetic studies under controlled O2O_2 levels to track oxidation rates.
  • LC-MS/MS to identify oxidation products (e.g., sulfoxide/sulfone derivatives).
  • Computational modeling (e.g., Fukui indices) to locate electrophilic sites prone to oxidation .

Q. How can environmental degradation pathways be modeled for this compound?

  • Methodology : Use:

  • High-throughput biodegradation assays (e.g., OECD 301F) to assess microbial breakdown.
  • LC-QTOF-MS to identify transformation products.
  • Ecotoxicity testing on model organisms (e.g., Daphnia magna) to evaluate ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
Reactant of Route 2
(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione

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